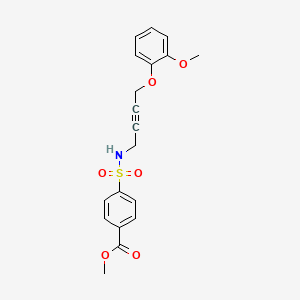

methyl 4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate

Description

Methyl 4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate is a sulfamoyl benzoate ester derivative characterized by a but-2-yn-1-yl linker substituted with a 2-methoxyphenoxy group. The benzoate ester (methyl ester) at the 4-position enhances lipophilicity, while the alkyne linker and methoxyphenoxy group introduce steric and electronic complexity, influencing reactivity and pharmacokinetic properties .

Key structural features include:

- Sulfamoyl group: Facilitates hydrogen bonding and molecular recognition.

- 2-Methoxyphenoxy substituent: Aromatic ether with electron-donating methoxy group, modulating electronic density.

Synthetic routes for analogous compounds (e.g., –3) often involve coupling reactions between chlorosulfonyl benzoates and amines or alkynes, followed by hydrolysis or functionalization .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[4-(2-methoxyphenoxy)but-2-ynylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-24-17-7-3-4-8-18(17)26-14-6-5-13-20-27(22,23)16-11-9-15(10-12-16)19(21)25-2/h3-4,7-12,20H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXAZNQJJMHBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate, also known as a sulfamoyl benzoate derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfamoyl group linked to a benzoate moiety and a methoxyphenoxy group. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 389.42 g/mol. The structure features a methoxy group, a but-2-ynyl chain, and a sulfamoyl functional group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.42 g/mol |

| CAS Number | 1428364-45-7 |

Research indicates that the compound interacts with specific biological targets, particularly the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . This interaction suggests that the compound may inhibit ADAM17 activity, which plays a significant role in various signaling pathways related to cell proliferation and survival.

Pharmacological Effects

- Anticancer Potential : this compound has shown promise in inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor acidity and hinder cancer progression .

- Insulin Sensitivity : Similar compounds have demonstrated the ability to improve insulin sensitivity and glucose tolerance in diabetic models, suggesting that this compound may have metabolic benefits .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on CAIX Inhibition : A series of methyl sulfamoyl benzoates were synthesized and tested for their affinity towards CAIX, revealing high selectivity and potential anticancer properties .

- Insulin Action Modulation : In animal models, related compounds improved insulin action by affecting gene expression involved in insulin signaling pathways such as IRS 1-2 and PPAR-α .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors influencing its bioavailability include:

- Absorption : The presence of methoxy groups may enhance lipid solubility, potentially improving absorption.

- Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, which could affect its efficacy and safety profile.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical and Reactivity Differences

- Lipophilicity: The target compound’s alkyne linker and 2-methoxyphenoxy group confer higher logP compared to 1aa and 1i, which have simpler benzyl substituents. Compound 64, with a trifluoromethyl group, exhibits even greater hydrophobicity .

- Electronic Effects: The 2-methoxyphenoxy group in the target compound provides ortho-substitution steric hindrance, unlike the para-substituted methoxy group in 1i. This may alter binding affinities in biological systems .

- Synthetic Complexity: Compound 64 requires multi-step alkylation and hydrolysis, while the target compound’s alkyne linker demands specialized coupling conditions (e.g., Sonogashira or copper-catalyzed reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.